molecular formula C13H11NOS B14564965 N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 61572-37-0

N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14564965
CAS No.: 61572-37-0
M. Wt: 229.30 g/mol
InChI Key: WEGWBUIXHRAXQV-UHFFFAOYSA-N
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Description

N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine is a compound that features a thiophene ring, a phenyl group, and a hydroxylamine moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Properties

CAS No.

61572-37-0

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

N-(3-phenyl-1-thiophen-2-ylprop-2-enylidene)hydroxylamine

InChI

InChI=1S/C13H11NOS/c15-14-12(13-7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10,15H

InChI Key

WEGWBUIXHRAXQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For example, it may inhibit tyrosinase, affecting melanin biosynthesis . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific combination of a phenyl group, thiophene ring, and hydroxylamine moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

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